molecular formula C18H12F4N4O2 B6481895 5-(4-fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1008227-22-2

5-(4-fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No. B6481895
CAS RN: 1008227-22-2
M. Wt: 392.3 g/mol
InChI Key: UJWQBMHPPCCLGU-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,4-d][1,2,3]triazole derivative. Pyrrolo[3,4-d][1,2,3]triazole is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. In this case, those elements are carbon and nitrogen. The compound also contains phenyl groups (which are aromatic rings), and fluorine and trifluoromethyl groups attached to these phenyl rings .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolo[3,4-d][1,2,3]triazole ring system, followed by the introduction of the phenyl and fluorophenyl groups. The exact method would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolo[3,4-d][1,2,3]triazole ring system, with the phenyl and fluorophenyl groups attached. The presence of fluorine atoms would likely influence the electronic properties of the molecule, potentially making it more reactive .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine and trifluoromethyl groups, as well as the aromatic phenyl rings. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and potentially its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in a variety of fields, including pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

5-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N4O2/c19-12-4-6-13(7-5-12)26-16(27)14-15(17(26)28)25(24-23-14)9-10-2-1-3-11(8-10)18(20,21)22/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWQBMHPPCCLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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